(2E)-2-CYANO-N-(2-ETHYL-6-METHYLPHENYL)-3-PHENYLPROP-2-ENAMIDE
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Description
The compound is a derivative of phenyl isocyanate . Isocyanates are a group of reactive organic compounds with the functional group -N=C=O. They are used in the production of polyurethane products and are known for their reactivity .
Synthesis Analysis
The synthesis of compounds related to N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)acetamide often involves multi-step reactions that might include processes such as the Leuckart reaction. Moreover, catalytic hydrogenation has been utilized for the green synthesis of related compounds.Molecular Structure Analysis
The molecular structure of related compounds can be analyzed through X-ray diffraction, which offers insights into the arrangement of atoms within the compound and the intermolecular interactions that influence its stability and properties.Chemical Reactions Analysis
Chemical reactions involving acetamide derivatives often include acetylation and carbonylation. Additionally, chemoselective acetylation demonstrates the specificity of chemical modifications that can be achieved, influencing the compound’s pharmacological properties.Physical and Chemical Properties Analysis
The physical properties of compounds structurally related to N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)acetamide, including solubility, crystallinity, and melting points, are crucial for understanding their behavior in various environments and applications.Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(E)-2-cyano-N-(2-ethyl-6-methylphenyl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-3-16-11-7-8-14(2)18(16)21-19(22)17(13-20)12-15-9-5-4-6-10-15/h4-12H,3H2,1-2H3,(H,21,22)/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXILJRJKSZOKF-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C(=CC2=CC=CC=C2)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC(=C1NC(=O)/C(=C/C2=CC=CC=C2)/C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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